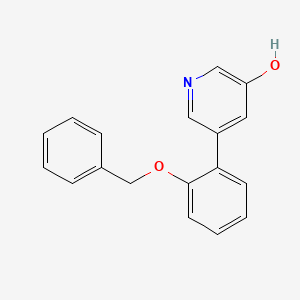

5-(2-Benzyloxyphenyl)-3-hydroxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylmethoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-16-10-15(11-19-12-16)17-8-4-5-9-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUWXBVIAWVRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CN=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683223 | |

| Record name | 5-[2-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258634-33-1 | |

| Record name | 5-[2-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Benzyloxyphenyl 3 Hydroxypyridine

Strategic Approaches for Constructing the 3-Hydroxypyridine (B118123) Core

The 3-hydroxypyridine scaffold is a common motif in pharmacologically active compounds. Its synthesis has been approached through several routes, including ring rearrangements, multicomponent reactions, and transition-metal-catalyzed cross-couplings.

A classic and effective method for creating the 3-hydroxypyridine ring involves the rearrangement of furan (B31954) derivatives. Specifically, acylfurans can be transformed into 3-hydroxypyridines. acs.org This process typically involves the reaction of a suitably substituted furan with an aminating agent under conditions that promote ring opening and subsequent recyclization to form the desired pyridine (B92270) ring. The versatility of furan chemistry allows for the introduction of various substituents onto the starting material, which are then carried through to the final pyridine product.

Multicomponent reactions (MCRs) offer a highly efficient pathway for the synthesis of polysubstituted pyridines in a single step from simple starting materials. rsc.orgtandfonline.com These reactions are prized for their atom economy and operational simplicity. Various MCRs, such as the Hantzsch pyridine synthesis and its variations, can be adapted to produce pyridine cores. whiterose.ac.ukrsc.org By choosing appropriate starting materials—typically an aldehyde, a β-ketoester, and an ammonia (B1221849) source—a wide array of substituted pyridines can be accessed. rsc.orgthieme-connect.com The use of nanocatalysts in these reactions has been shown to improve yields and reaction conditions. rsc.orgrsc.org

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Typical Reactants | Catalyst Example | Reference |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia | None (thermal) or Lewis/Brønsted Acid | whiterose.ac.uk |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | None (thermal) | whiterose.ac.uk |

| ZnO Nanoparticle-Catalyzed MCR | Acetophenones, Benzaldehydes, Ammonium (B1175870) Acetate | ZnO Nanoparticles | rsc.org |

| Hydrotalcite-Lanthanum Catalyzed MCR | Benzaldehyde, Malononitrile, Thiophenol | HT-La Nanocatalyst | tandfonline.com |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for constructing C-C bonds in aromatic systems, including pyridines. libretexts.org Reactions like the Suzuki, Stille, and Heck couplings can be employed to build the pyridine ring itself from simpler, functionalized precursors. libretexts.org For instance, a dihalopyridine can be sequentially coupled with different organometallic reagents to build up the desired substitution pattern. These methods are valued for their functional group tolerance and the reliability of the palladium catalytic systems. acs.orgnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of these reactions, allowing for the coupling of even challenging substrates like heteroaryl chlorides. acs.org

Introduction and Functionalization of the 2-Benzyloxyphenyl Moiety

Once the pyridine core is established or during its formation, the 2-benzyloxyphenyl group must be introduced. This is typically achieved through another cross-coupling reaction or by a substitution reaction to install the benzyloxy ether.

The Suzuki-Miyaura reaction is arguably the most common and effective method for creating the aryl-aryl bond between the pyridine ring and the 2-benzyloxyphenyl group. tcichemicals.com This reaction involves the palladium-catalyzed coupling of a halopyridine (e.g., 5-bromo-3-hydroxypyridine) with a 2-benzyloxyphenylboronic acid or one of its esters. beilstein-journals.orgacs.org The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups. tcichemicals.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov Studies on related systems have explored various conditions to optimize these couplings. beilstein-journals.org

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example Reagents/Conditions | Purpose | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the cross-coupling cycle | acs.orgnih.gov |

| Ligand | PPh₃, P(t-Bu)₃, JohnPhos | Stabilizes and activates the Pd catalyst | acs.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid | nih.gov |

| Solvent | Dioxane, Toluene (B28343), DMF | Solubilizes reactants and facilitates reaction | nih.gov |

| Boron Reagent | 2-Benzyloxyphenylboronic acid | Source of the 2-benzyloxyphenyl group | beilstein-journals.org |

| Halide Substrate | 5-Bromo-3-hydroxypyridine | The pyridine coupling partner | N/A |

An alternative strategy involves forming the benzyloxy ether bond via a nucleophilic substitution reaction. This would typically involve a precursor molecule, such as 5-(2-hydroxyphenyl)-3-hydroxypyridine, which could then be reacted with benzyl (B1604629) bromide or a similar benzylating agent. In this Williamson ether synthesis, a base is used to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile, attacking the benzyl halide to form the desired ether linkage. While nucleophilic substitution on the pyridine ring itself is possible, particularly at the 2- and 4-positions, the formation of the ether on the appended phenyl ring is a more common and straightforward transformation. quimicaorganica.orgyoutube.com

Application of Protecting Group Chemistry for Phenolic and Hydroxypyridine Moieties in the Synthesis of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools. organic-chemistry.org They are temporarily attached to a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. organic-chemistry.org For the synthesis of the target compound, both the phenolic hydroxyl (-OH) group on the phenyl ring and the hydroxyl group on the pyridine ring require careful management.

The hydroxyl proton of a phenol (B47542) is acidic and the oxygen is nucleophilic, necessitating its protection to avoid unwanted side reactions with a wide range of reagents, such as bases or electrophiles. oup.com Furthermore, protecting the phenolic -OH group helps to control electrophilic substitution reactions on the aromatic ring, which is strongly activated by the hydroxyl group. oup.com Ethers are common protecting groups for phenols, with the benzyl ether, present in the "2-Benzyloxyphenyl" moiety of the target molecule, being a prime example. Benzyl ethers are advantageous due to their stability under various conditions, including basic and weakly electrophilic environments, and their susceptibility to removal under specific, mild conditions, typically catalytic hydrogenolysis. oup.com

Beyond the benzyl group, other protecting groups have been developed for phenols and hydroxypyridines. For instance, 2-methoxyethoxymethyl chloride (MEM-Cl) has been successfully used to protect both phenolic and hydroxypyridine hydroxyls, with subsequent removal facilitated by reagents like Amberlyst 15. nih.gov The table below summarizes various protecting groups applicable to these moieties.

| Protecting Group | Functional Group Protected | Protection Reagents/Conditions | Deprotection Reagents/Conditions | Reference |

|---|---|---|---|---|

| Benzyl (Bn) | Phenol, Hydroxypyridine | Benzyl halide (e.g., BnBr), Base (e.g., NaH, K₂CO₃) | H₂, Pd/C (Hydrogenolysis); TMSI | mdpi.com, researchgate.net, oup.com |

| 2-Methoxyethoxymethyl (MEM) | Phenol, Hydroxypyridine | MEM-Cl, Phase Transfer Catalyst (e.g., Aliquat 336) | Acidic resin (e.g., Amberlyst 15), Trifluoroacetic acid | nih.gov, agroipm.cn |

| tert-Butyldimethylsilyl (TBDMS) | Phenol | TBDMS-Cl, Base (e.g., Imidazole) | Fluoride ion source (e.g., TBAF), Acid | oup.com |

| Borane (BH₃) | Pyridine Nitrogen | BH₃•THF or BH₃•SMe₂ | Acidic conditions | sigmaaldrich.com |

In some synthetic strategies, it may also be necessary to protect the pyridine nitrogen to prevent its reaction with electrophiles. sigmaaldrich.comresearchgate.net Borane complexes, for example, can serve as a protecting group for the pyridine nitrogen, effectively preventing N-alkylation while allowing other transformations to occur. sigmaaldrich.com The selection of an "orthogonal" protecting group strategy, where one group can be removed without affecting another, is a key consideration in complex syntheses. organic-chemistry.org

Regioselective Synthetic Approaches for 5-Substituted-3-hydroxypyridines

Achieving the correct substitution pattern on the pyridine ring is a significant challenge in heterocyclic chemistry. For this compound, the precise placement of the aryl substituent at the C-5 position and the hydroxyl group at the C-3 position requires a regioselective synthetic approach. Several methods have been developed for the controlled synthesis of 5-substituted-3-hydroxypyridines.

One direct approach involves starting with a pyridine ring that is already substituted at the desired positions. For example, the synthesis of 5-benzyl-3-hydroxypyridine was achieved starting from 5-bromonicotinoyl chloride. lookchem.com This intermediate was used in a Friedel-Crafts acylation of benzene (B151609) to produce 5-bromo-3-benzoylpyridine. Subsequent reduction of the ketone and cleavage of the bromine-carbon bond led to the desired 5-benzyl-3-hydroxypyridine, demonstrating a clear pathway to a 5-substituted product. lookchem.com A similar strategy, using a Suzuki or other cross-coupling reaction with a 5-bromo-3-hydroxypyridine derivative (with the hydroxyl group protected), could foreseeably be used to install the 2-benzyloxyphenyl group.

Cycloaddition reactions represent another powerful strategy for constructing the substituted pyridine ring system with high regioselectivity.

Hetero-Diels-Alder Reaction: A general, single-step method for accessing polysubstituted 3-hydroxypyridine scaffolds involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. rsc.org This reaction, often catalyzed by a Lewis acid such as Nd(OTf)₃, allows for the construction of the pyridine ring with a high degree of control over the final substitution pattern. rsc.org

Nickel-Catalyzed [4+2] Cycloaddition: The reaction between 3-azetidinones and internal alkynes, catalyzed by nickel, can produce 3-hydroxypyridines. However, regioselectivity can be poor with symmetrically substituted alkynes. A more refined approach uses 1,3-enynes as alkyne surrogates, where the substitution pattern on the enyne allows for complementary and controlled access to each regioisomer of the resulting 3-hydroxy-4,5-alkyl-substituted pyridines. nih.gov

Another regiocontrolled method involves the transformation of other heterocyclic rings. For instance, 5-aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-ones can be converted into 5-aroyl-2-aryl-3-(benzyloxy)pyridin-4(1H)-ones by reacting them with an ammonia source like ammonium acetate. researchgate.net This reaction proceeds via a ring-opening and subsequent intramolecular cyclization, preserving the substitution pattern from the pyrone starting material. mdpi.comresearchgate.net

The table below compares these regioselective strategies.

| Synthetic Method | Key Starting Materials | Key Reagents/Catalysts | Substitution Control | Reference |

|---|---|---|---|---|

| Functionalization of Pre-formed Ring | 5-Halonicotinic acid derivative | Organometallic coupling partners (for cross-coupling) | Regiochemistry is defined by the starting material. | lookchem.com |

| Hetero-Diels-Alder Reaction | 5-Alkoxyoxazole, Dienophile | Lewis Acid (e.g., Nd(OTf)₃) | Controlled by the structure of the oxazole (B20620) and dienophile. | rsc.org |

| Nickel-Catalyzed [4+2] Cycloaddition | 3-Azetidinone, 1,3-Enyne | Nickel catalyst | Judicious choice of substitution on the enyne directs regioselectivity. | nih.gov |

| Ring Transformation | 4H-Pyran-4-one derivative | Ammonia source (e.g., NH₄OAc) | Substitution pattern is transferred from the pyrone precursor. | researchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of 5 2 Benzyloxyphenyl 3 Hydroxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 5-(2-Benzyloxyphenyl)-3-hydroxypyridine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region will likely be complex due to the presence of two substituted benzene (B151609) rings and one pyridine (B92270) ring.

Hydroxypyridine Ring Protons: The protons on the 3-hydroxypyridine (B118123) ring are anticipated to appear as distinct signals. For a related compound, 3-hydroxypyridine, the proton signals in DMSO-d₆ are observed at approximately 8.36 ppm (d), 8.15 ppm (d), 7.32 ppm (dd), and 7.26 ppm (dd). chemicalbook.com The substitution at the 5-position will influence these chemical shifts.

Benzyloxyphenyl Group Protons: The protons of the benzyloxy group will present as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons, typically in the range of 5.0-5.3 ppm. urfu.ru The protons on the phenyl ring of the benzyloxy group and the 2-substituted phenyl ring will appear as multiplets in the aromatic region, generally between 7.0 and 7.6 ppm. urfu.ru

Hydroxyl Proton: The hydroxyl (-OH) proton on the pyridine ring can exhibit a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. In some cases, this proton may not be observed due to exchange with the solvent. urfu.ru

A hypothetical ¹H NMR data table for this compound is presented below, based on data from similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H2 | 8.2 - 8.4 | d | ~2.5 |

| Pyridine-H4 | 7.2 - 7.4 | dd | ~8.5, ~2.5 |

| Pyridine-H6 | 8.0 - 8.2 | d | ~8.5 |

| Benzyl-CH₂ | 5.0 - 5.3 | s | - |

| Phenyl-H (Benzyloxyphenyl) | 7.0 - 7.6 | m | - |

| Phenyl-H (Benzyl) | 7.3 - 7.5 | m | - |

| Pyridine-OH | Variable | br s | - |

This table is predictive and based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Hydroxypyridine Ring Carbons: The carbon atoms of the 3-hydroxypyridine ring will have characteristic chemical shifts. For instance, in 3-hydroxypyridine, the carbon bearing the hydroxyl group (C3) resonates at a lower field compared to the other carbons.

Benzyloxyphenyl Group Carbons: The methylene carbon of the benzyl (B1604629) group is expected around 71-72 ppm. urfu.ru The aromatic carbons will appear in the typical range of 110-160 ppm. The carbon attached to the oxygen (C-O) will be at a lower field.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 140 - 145 |

| Pyridine-C3 | 155 - 160 |

| Pyridine-C4 | 120 - 125 |

| Pyridine-C5 | 130 - 135 |

| Pyridine-C6 | 145 - 150 |

| Benzyl-CH₂ | 70 - 75 |

| Aromatic Carbons | 115 - 160 |

This table is predictive and based on analogous compounds.

2D NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons on the pyridine and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the benzyloxyphenyl group and the pyridine ring, as well as confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and the relative orientation of the two aromatic ring systems.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov

O-H Stretch: A broad absorption band is expected in the FT-IR spectrum around 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the benzyl methylene group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The aromatic ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching of the ether linkage and the phenolic hydroxyl group will give rise to strong bands in the 1000-1300 cm⁻¹ region. For a related compound, 3-(benzyloxy)-5-(4-chlorobenzoyl)-2-phenylpyridin-4(1H)-one, characteristic IR peaks were observed at 3019, 2866, 1657, 1613, 1535, and 1190 cm⁻¹. urfu.ru

A summary of expected vibrational frequencies is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Medium |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N (aromatic rings) | 1400 - 1600 | Medium to Strong |

| C-O (ether, phenol) | 1000 - 1300 | Strong |

This table is predictive and based on analogous compounds.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λmax). The UV spectrum of 3-hydroxypyridine shows absorption maxima that can be influenced by substitution. researchgate.net The extended conjugation in this compound, involving two aromatic rings, is expected to result in absorption bands in the UV region. These bands are typically due to π → π* and n → π* transitions.

The presence of the benzyloxyphenyl substituent is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 3-hydroxypyridine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure.

For this compound (C₁₈H₁₅NO₂), the expected exact mass can be calculated. The fragmentation of ethers often involves cleavage of the C-O bond. youtube.com A common fragmentation pathway for this molecule would be the loss of the benzyl group (C₇H₇), leading to a prominent fragment ion. Another possibility is the cleavage of the bond between the two aromatic rings. The fragmentation of aryl ethers can also proceed through rearrangement pathways. miamioh.edu

A plausible fragmentation pathway could involve the initial formation of the molecular ion [M]⁺•, followed by cleavage to generate ions corresponding to the benzylic cation and the hydroxyphenylpyridine radical, or vice versa.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

Following an exhaustive search of publicly available scientific literature and crystallographic databases, it has been determined that single-crystal X-ray diffraction data for this compound is not available.

Extensive queries were performed using various synonyms and database-specific search protocols. These searches included, but were not limited to, the Cambridge Structural Database (CSD), a primary repository for small-molecule organic and metal-organic crystal structures. No entry corresponding to the specific molecular structure of this compound could be located.

Consequently, a detailed analysis of its solid-state molecular architecture, including precise bond lengths, bond angles, torsion angles, and intermolecular interactions derived from X-ray diffraction, cannot be provided at this time. The generation of data tables for crystallographic parameters is therefore not possible.

While the synthesis and spectroscopic characterization of related hydroxypyridine derivatives have been reported in the literature, the strict focus of this article on this compound precludes the inclusion of data from analogous structures. The definitive elucidation of its three-dimensional structure in the solid state awaits future crystallographic studies.

Computational and Theoretical Investigations of 5 2 Benzyloxyphenyl 3 Hydroxypyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to exploring the electronic makeup and stability of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's preferred geometry, energy levels, and electron distribution, which collectively govern its chemical character.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations systematically explore the potential energy surface of the molecule to find the conformation with the minimum energy. For 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define the spatial relationship between the pyridine (B92270) ring, the benzyloxy group, and the phenyl substituent.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wayne.edu DFT, a computationally more efficient alternative, calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. wuxibiology.comnih.gov Both approaches provide a detailed picture of the molecule's ground-state geometry. The flexibility of the molecule, particularly the rotation around the C-O-C ether linkage of the benzyloxy group and the C-C single bond connecting the two aromatic rings, is a key aspect of its structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These values are representative and would be precisely determined by specific DFT or ab initio calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (ether) | 1.37 | |

| O-C (benzyl) | 1.43 | |

| C-O (hydroxyl) | 1.36 | |

| C-N (pyridine) | 1.34 | |

| C-C (inter-ring) | 1.49 | |

| **Bond Angles (°) ** | ||

| C-O-C (ether) | 118.0 | |

| C-C-O (hydroxyl) | 119.5 | |

| **Dihedral Angles (°) ** | ||

| C-C-O-C (ether) | Variable (Conformational) |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. jksus.org Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized on the electron-rich hydroxypyridine and benzyloxy moieties, while the LUMO may be distributed across the pyridine ring system.

Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are hypothetical, for illustrative purposes.

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.80 | Capacity to donate electrons |

| LUMO | -1.25 | Capacity to accept electrons |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the hydroxyl proton).

Green Regions: Represent areas of neutral or near-zero potential, often associated with nonpolar hydrocarbon portions of the molecule.

For this compound, the most negative potential (red) is expected around the pyridine nitrogen atom and the oxygen atoms of the hydroxyl and benzyloxy groups. The most positive potential (blue) would be concentrated on the hydrogen atom of the 3-hydroxy group.

The 3-hydroxypyridine (B118123) functional group is known to exhibit tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers. chemtube3d.com In this case, the equilibrium is primarily between the neutral hydroxy (enol) form and a zwitterionic pyridone (keto) form, where the hydroxyl proton migrates to the pyridine nitrogen. rsc.orgresearchgate.net

Computational methods can accurately predict the relative energies and, therefore, the equilibrium populations of these tautomers. wayne.eduacs.org The stability of each tautomer is highly dependent on its environment. In the gas phase or in nonpolar solvents, the neutral 3-hydroxypyridine form is generally more stable. nih.gov However, in polar protic solvents like water, the zwitterionic tautomer can be significantly stabilized through hydrogen bonding and dipole-dipole interactions, potentially becoming the dominant species. rsc.orgnih.gov Quantum chemical calculations can model these solvent effects to predict the tautomeric preference under different conditions. nih.gov

Table 3: Predicted Relative Stability of Tautomers Note: Values are illustrative and depend on the computational model and solvent.

| Tautomer | Environment | Predicted Relative Free Energy (ΔG, kcal/mol) | Predicted Population |

|---|---|---|---|

| Hydroxy Form | Gas Phase | 0 (Reference) | Dominant |

| Zwitterionic Form | Gas Phase | +10 to +15 | Minor |

| Hydroxy Form | Aqueous Solution | +2 to -2 | Significant |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior in Solution

Key analyses from MD simulations include:

Conformational Analysis: Tracking the rotation around single bonds, such as the C-C bond linking the phenyl and pyridine rings and the C-O bonds of the ether linkage, to identify the most populated conformations in solution.

Root Mean Square Deviation (RMSD): This metric is calculated over the course of the simulation to assess the structural stability of the molecule. A low and stable RMSD value indicates that the molecule maintains a consistent average conformation. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most flexible. For this compound, higher fluctuations would be expected in the terminal phenyl ring of the benzyloxy group compared to the more constrained core structure. nih.gov

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis for Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecular systems. The NCI index, which is based on the electron density (ρ) and its Reduced Density Gradient (RDG), is a powerful computational tool for visualizing and characterizing these weak interactions. wikipedia.orgyoutube.com

The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue, sign(λ₂)ρ. This generates a scatter plot and a corresponding 3D visualization where different types of interactions are represented by distinct colored surfaces: researchgate.netimperial.ac.uk

Blue Surfaces: Indicate strong, attractive interactions like hydrogen bonds. For this compound, this could represent an intramolecular hydrogen bond between the 3-hydroxy group and the pyridine nitrogen or intermolecular hydrogen bonds with solvent molecules.

Green Surfaces: Represent weak, delocalized van der Waals interactions. These would be prominent between the large, flat surfaces of the phenyl and pyridine rings (π-π stacking).

Red Surfaces: Indicate repulsive interactions, such as steric clashes, which occur when non-bonded atoms are forced into close proximity.

This analysis provides a detailed map of the forces holding the molecule in a particular conformation and how it might interact with other molecules. researchgate.netmdpi.com

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. This approach allows researchers to simulate spectra, which can then be compared with experimental results to confirm the molecular structure and understand its electronic properties.

The general methodology for such an investigation would involve:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the most stable arrangement of the atoms in the molecule.

Vibrational Frequency Calculations: Following optimization, the same level of theory would be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The calculated values are often scaled by a specific factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C). The calculated isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the final chemical shifts (δ) in ppm.

Electronic Transition Calculations: TD-DFT calculations are used to predict the electronic transitions, which correspond to the absorption maxima (λ_max) in an Ultraviolet-Visible (UV-Vis) spectrum. These calculations provide information about the energy of the transitions and their oscillator strengths, which relates to the intensity of the absorption.

For validation, the synthesized compound would be analyzed using experimental spectroscopic techniques:

FT-IR Spectroscopy to record the infrared spectrum.

¹H and ¹³C NMR Spectroscopy to determine the chemical environment of the hydrogen and carbon atoms.

UV-Vis Spectroscopy to measure the electronic absorption properties.

The close agreement between the computationally predicted spectra and the experimentally obtained spectra would provide strong evidence for the successful synthesis and structural confirmation of this compound.

Although no specific data exists for the target compound, the principles of this validation approach are well-established in chemical research. Without access to published research performing these specific computational and experimental analyses on this compound, the generation of detailed data tables as requested is not possible.

Chemical Transformations and Synthetic Utility of 5 2 Benzyloxyphenyl 3 Hydroxypyridine

Reactivity of the Hydroxyl Group on the Pyridine (B92270) Ring

The hydroxyl group at the 3-position of the pyridine ring in 5-(2-Benzyloxyphenyl)-3-hydroxypyridine behaves chemically like a phenol (B47542). This phenolic character dictates its reactivity in acylation, alkylation, and oxidation reactions.

Acylation and Alkylation Reactions

The hydroxyl group can undergo O-acylation when treated with acylating agents such as aroyl halides. This reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic acyl halide.

Similarly, O-alkylation of the hydroxyl group is a feasible transformation. The reaction of 3-hydroxypyridine (B118123) derivatives with alkyl halides or other alkylating agents, often in the presence of a base, leads to the corresponding ether derivatives. tandfonline.com For instance, the alkylation of 2- and 4-hydroxypyridines with various oxiranes in the presence of Lewis acid catalysts yields the corresponding pyridone derivatives in good yields, while 3-hydroxypyridine provides oxypyridine derivatives. tandfonline.comresearchgate.net The choice of base and solvent system is crucial to control the regioselectivity between N-alkylation and O-alkylation, a common challenge in the chemistry of hydroxypyridines. researchgate.net

Table 1: Representative Alkylation Reactions of Hydroxypyridine Derivatives

| Hydroxypyridine Derivative | Alkylating Agent | Catalyst/Base | Product Type | Reference |

| 2-Hydroxypyridine (B17775) | Ethylene oxide | CdI₂/BF₃·OEt₂ | Pyridone derivative | tandfonline.com |

| 4-Hydroxypyridine | Propylene oxide | CdI₂/BF₃·OEt₂ | Pyridone derivative | tandfonline.com |

| 3-Hydroxypyridine | Styrene oxide | CdI₂/BF₃·OEt₂ | Oxypyridine derivative | tandfonline.com |

| 3-Hydroxypyridine | Epichlorohydrin | CdI₂/BF₃·OEt₂ | Oxypyridine derivative | tandfonline.comresearchgate.net |

Oxidation Reactions

The phenolic hydroxyl group of this compound is susceptible to oxidation. Phenols, in general, can be oxidized to quinones under various oxidizing conditions. youtube.com For instance, the oxidation of phenol with chromic acid yields para-benzoquinone. youtube.com The specific oxidation products of this compound would depend on the oxidant used and the reaction conditions. The presence of the bulky benzyloxyphenyl substituent may influence the regioselectivity of the oxidation. Studies on related hindered phenols have shown that the nature of substituents on the aromatic ring affects the oxidation potential. nih.gov

Reactions on the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-oxidation and quaternization reactions.

N-Oxidation and its Role in Further Functionalization

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. A common method for this transformation is the use of a peroxy acid, such as hydrogen peroxide in acetic acid. lookchem.com In a specific example, 5-benzyl-3-hydroxypyridine was successfully converted to its N-oxide by heating with a 30% hydrogen peroxide solution in glacial acetic acid. lookchem.com The resulting N-oxide was isolated as its hydrochloride salt in a 41% yield. lookchem.com

Table 2: Synthesis of 5-Benzyl-3-hydroxypyridine N-Oxide lookchem.com

| Reactant | Reagents | Conditions | Product | Yield |

| 5-Benzyl-3-hydroxypyridine | 30% H₂O₂ in glacial AcOH | Steam bath, 6 h | 5-Benzyl-3-hydroxypyridine N-oxide hydrochloride | 41% |

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, thus serving as a key intermediate for further functionalization. scripps.eduarkat-usa.org

Quaternization Reactions

The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction is influenced by the nature of the alkyl halide and the substituents on the pyridine ring. researchgate.net For instance, the quaternization of pyridine and its derivatives with 1-bromoadamantane (B121549) and 1-iodoadamantane (B1585816) proceeds, while 1-chloroadamantane (B1585529) is unreactive under similar conditions. researchgate.net The quaternization process enhances the delocalization of π-electrons along the molecular backbone. youtube.com The reaction is typically carried out by heating the pyridine derivative with the alkylating agent, sometimes in a suitable solvent. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com Any substitution that does occur is predicted to take place at the C-2, C-4, or C-6 positions, which are ortho or para to the hydroxyl group and meta to the nitrogen atom. The presence of the activating hydroxyl group can facilitate substitution, while the bulky benzyloxyphenyl group may exert steric hindrance. youtube.comyoutube.com

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). wikipedia.org The presence of a good leaving group at these positions would facilitate substitution by a nucleophile. wikipedia.org The phenyl ring of the benzyloxyphenyl substituent, being a standard benzene (B151609) derivative, would undergo electrophilic aromatic substitution as expected, with the benzyloxy group acting as an ortho, para-director.

Strategic Debenzylation and Further Modification of the Phenyl Substituent

The benzyl (B1604629) protecting group on the phenolic oxygen of this compound serves as a crucial temporary moiety, enabling various synthetic manipulations of the pyridine ring without interference from the acidic phenol. Its strategic removal is a key step, unmasking the phenol for further functionalization and the synthesis of a diverse array of derivatives. This section details the common methods for the debenzylation of the title compound and subsequent chemical transformations of the newly revealed 2-hydroxyphenyl substituent.

The removal of the benzyl group from this compound yields the core intermediate, 2-(5-hydroxypyridin-3-yl)phenol. This dihydroxy compound is a versatile scaffold for further chemical modifications.

Debenzylation Methodologies

Several established methods can be effectively employed for the cleavage of the benzyl ether in this compound. The choice of method often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.

Catalytic Hydrogenation:

One of the most common and clean methods for debenzylation is catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is generally efficient and proceeds under mild conditions, yielding the desired phenol and toluene (B28343) as the only byproduct. researchgate.netresearchgate.net The use of a combination of palladium catalysts, such as 10% Pd/C and 10% Pd(OH)₂/C, has been reported to be effective for challenging debenzylation reactions. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation

| Catalyst | Solvent | Temperature | Pressure | Reaction Time (Typical) |

| 10% Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | 1-4 atm H₂ | 4-24 hours |

| 10% Pd/C + 10% Pd(OH)₂/C | Mixed solvents (e.g., CHCl₃/MeOH/H₂O/AcOH) | Room Temperature | 1 atm H₂ | 12-48 hours |

Catalytic Transfer Hydrogenation:

An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium (B1175870) formate, cyclohexene, and ethanol. researchgate.netrsc.org This technique is particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment. rsc.org

Table 2: Conditions for Catalytic Transfer Hydrogenation

| Catalyst | Hydrogen Donor | Solvent | Temperature |

| 10% Pd/C | Ammonium Formate | Methanol or Ethanol | Reflux |

| 10% Pd/C | Cyclohexene | Ethanol | Reflux |

| Iridium Complex | Ethanol | - | - |

Chemical Cleavage with Lewis Acids:

Strong Lewis acids, such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃), are highly effective reagents for the cleavage of benzyl ethers. lookchem.comresearchgate.netorganic-chemistry.org These reactions are typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. lookchem.com While potent, these reagents are less chemoselective than catalytic methods and may affect other sensitive functional groups. Careful control of the reaction conditions is crucial to avoid unwanted side reactions. lookchem.com The mechanism is believed to involve initial complexation of the Lewis acid to the basic nitrogen of the pyridine ring, which facilitates the cleavage. lookchem.com

Table 3: Conditions for Lewis Acid-Mediated Debenzylation

| Reagent | Solvent | Temperature |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temperature |

| Boron Trichloride (BCl₃) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temperature |

Further Modification of the Phenyl Substituent

Following the successful debenzylation to 2-(5-hydroxypyridin-3-yl)phenol, the two newly exposed hydroxyl groups can be further functionalized to generate a wide range of derivatives. The phenolic hydroxyl group is generally more acidic and nucleophilic than the pyridinol hydroxyl group, which can exist in equilibrium with its pyridone tautomer. stackexchange.com This difference in reactivity can sometimes be exploited for selective functionalization.

Etherification and Esterification:

Standard synthetic protocols can be applied to convert the hydroxyl groups into ethers and esters.

Etherification: The phenolic hydroxyl group can be readily alkylated or arylated using an appropriate alkyl or aryl halide in the presence of a base such as potassium carbonate or cesium carbonate.

Esterification: The formation of esters can be achieved by reacting the dihydroxy compound with an acyl chloride or a carboxylic acid under appropriate conditions. nih.govyoutube.com For instance, reaction with an acyl chloride in the presence of a base like pyridine can yield the corresponding ester. nih.gov Direct esterification with a carboxylic acid can be promoted by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Cross-Coupling Reactions:

The dihydroxy scaffold is also amenable to modern cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. Prior to coupling, the hydroxyl groups are typically converted to better leaving groups, such as triflates.

Suzuki-Miyaura Coupling: The triflate derivative can undergo palladium-catalyzed Suzuki-Miyaura coupling with a variety of boronic acids or their esters to introduce new aryl or alkyl substituents. organic-chemistry.orgwikipedia.orgnih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This method is a powerful tool for synthesizing arylamine derivatives. organic-chemistry.org

Table 4: Overview of Further Modifications

| Reaction Type | Reagents and Conditions (Typical) | Resulting Functional Group |

| Etherification | Alkyl/Aryl Halide, K₂CO₃ or Cs₂CO₃, DMF or Acetonitrile | Ether (-OR) |

| Esterification | Acyl Chloride, Pyridine, CH₂Cl₂ | Ester (-O(CO)R) |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Dioxane/H₂O | Aryl or Alkyl Substituent |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene | Amino Group (-NR¹R²) |

These transformations highlight the synthetic utility of this compound as a precursor to a diverse library of compounds with potentially interesting chemical and biological properties. The strategic debenzylation and subsequent functionalization of the phenyl ring open up avenues for the exploration of structure-activity relationships in various contexts.

Mechanistic Insights into the Biological Activity of 5 2 Benzyloxyphenyl 3 Hydroxypyridine and Its Derivatives

General Biological Activities Associated with Hydroxypyridine and Pyridinone Scaffolds

The hydroxypyridine and pyridinone frameworks are central to numerous compounds with significant biological effects, including antibacterial, antiviral, anti-inflammatory, and antiproliferative properties. nih.govfrontiersin.orgnih.gov These activities are underpinned by several key mechanistic principles, including the modulation of oxidative stress, inhibition of critical enzymes, and specific non-covalent interactions with protein targets.

Exploration of Antioxidant Mechanisms (e.g., Free Radical Scavenging, Metal Chelation)

The 3-hydroxypyridine (B118123) moiety is a key feature in molecules known for their antioxidant capabilities. nih.gov The antioxidant action of these scaffolds is primarily attributed to two distinct but often synergistic mechanisms: direct free radical scavenging and the chelation of transition metal ions that catalyze oxidative reactions.

Free Radical Scavenging: Hydroxypyridine derivatives can directly neutralize reactive oxygen species (ROS), which, when in excess, cause oxidative damage to vital biomolecules like DNA, lipids, and proteins. nih.gov The primary mechanism for this is often hydrogen atom transfer (HAT), where the hydroxyl group donates a hydrogen atom to a free radical, thus quenching its reactivity. researchgate.net The stability of the resulting radical on the hydroxypyridine scaffold is crucial for its efficacy as a scavenger. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate this scavenging ability. nih.govnih.gov In this assay, an antioxidant molecule reduces the stable DPPH radical, leading to a color change from deep purple to yellow, which can be measured spectrophotometrically. nih.govnih.gov For instance, studies on various 3-hydroxyflavone (B191502) derivatives have demonstrated their capacity to scavenge DPPH radicals. univ.kiev.ua Similarly, certain 3-hydroxypyridine-4-one derivatives have been evaluated for their DPPH scavenging activity, with their effectiveness being dependent on the specific substitutions on the pyridinone ring. nih.gov

Theoretical studies using Density Functional Theory (DFT) have further elucidated these mechanisms, suggesting that in addition to HAT, mechanisms like Sequential Proton-Loss Electron-Transfer (SPLET) can also contribute to the antioxidant activity, depending on the molecular environment. nih.govnih.gov

Metal Chelation: Transition metals, particularly iron (Fe) and copper (Cu), can participate in the Fenton and Haber-Weiss reactions, generating highly destructive hydroxyl radicals. The α-hydroxy-keto moiety present in hydroxypyridinone structures, such as 3-hydroxypyridin-4-ones, is an effective bidentate chelator of metal ions like Fe(II) and Fe(III). nih.govnih.gov By binding to these metal ions, the chelator can prevent them from participating in redox cycling, thereby acting as a preventative antioxidant. nih.govmdpi.com This chelating ability is considered a secondary antioxidant mechanism because it reduces the concentration of the catalytic metal ions. mdpi.com The effectiveness of this chelation stabilizes the oxidized state of the metal and reduces its redox potential. nih.govmdpi.com While some studies suggest that pyridinones are not potent chain-breaking antioxidants against peroxyl radicals, they are highly effective preventative antioxidants in systems where oxidation is initiated by heavy metal ions like copper. nih.gov

Investigations into Enzyme Inhibition Mechanisms (e.g., Tyrosinase, Prolyl Hydroxylase, Endonuclease) in In Vitro Systems

The pyridinone and hydroxypyridine scaffolds are integral to the design of numerous enzyme inhibitors, targeting a wide range of proteins involved in various disease pathways. frontiersin.orgnih.gov

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetology and for treating pigmentation disorders. Certain 3-hydroxypyridine-4-one derivatives have been synthesized and identified as potent tyrosinase inhibitors. nih.gov One study found a derivative, compound 6b (bearing a 4-OH-3-OCH₃ substitution), to be a promising competitive inhibitor of tyrosinase with an IC₅₀ value of 25.82 μM, comparable to the standard inhibitor kojic acid. nih.gov Kinetic and molecular docking studies confirmed that this compound binds to key residues within the enzyme's active site. nih.govnih.gov

Inhibition of Other Enzymes: The versatility of the pyridinone scaffold allows it to act on a diverse set of enzymes.

HIV-1 Integrase and Reverse Transcriptase: Pyridinone derivatives have been extensively studied as inhibitors of HIV-1 enzymes. frontiersin.orgnih.govworldscientific.com They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to a hydrophobic pocket on the enzyme, a mechanism explored through scaffold hopping from earlier inhibitor classes. frontiersin.orgnih.gov

Kinases: The pyridone ring can serve as a "hinge-binding motif" for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. sci-hub.se For example, substituted pyridones have been developed as potent inhibitors of Pim-1 kinase, an enzyme implicated in cell cycle control and apoptosis. researchgate.net

Isocitrate Dehydrogenase (IDH): In the context of cancer therapy, pyridinone-containing molecules have been designed as mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1), an important target in certain cancers. frontiersin.orgnih.gov

The inhibitory mechanism often involves the scaffold placing key functional groups in positions that disrupt the catalytic activity of the enzyme or prevent substrate binding.

Characterization of Interactions with Biological Targets via Hydrogen Bonding and Other Non-Covalent Forces

The ability of a molecule to bind effectively to a biological target is governed by a suite of non-covalent interactions. wikipedia.org The hydroxypyridine and pyridinone scaffolds are adept at forming these critical interactions, particularly hydrogen bonds.

Hydrogen Bonding: The pyridone ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), making it an excellent mimic for peptide bonds. nih.govsci-hub.se This dual nature allows it to form strong and specific hydrogen bonds with amino acid residues in a protein's active site. sci-hub.semdpi.com For example, the crystal structure of a pyridone inhibitor bound to Pim-1 kinase revealed a matrix of hydrogen bonds involving the inhibitor, water molecules, and the catalytic core of the enzyme, which accounted for its high potency. researchgate.net Similarly, a tripodal ligand based on 2-hydroxypyridine (B17775) demonstrated highly directed, intramolecular hydrogen-bonding interactions when complexed with copper ions. nih.gov

Other Non-Covalent Interactions: Beyond conventional hydrogen bonds, other forces play a significant role in the binding and stability of these ligands. nih.govrsc.org These include:

π-π Stacking: The aromatic nature of the pyridine (B92270) ring allows it to interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan through π-π stacking.

Hydrophobic Effects: The displacement of ordered water molecules from a protein's binding site upon ligand binding is entropically favorable and is a major driving force for the interaction. wikipedia.org

C-H···π Interactions: These are weaker hydrogen bonds where a C-H group acts as the donor and a π-system (like an aromatic ring) acts as the acceptor, contributing to structural stability. arturorobertazzi.it

These combined non-covalent forces are crucial for achieving high affinity and selectivity, dictating how a molecule like 5-(2-benzyloxyphenyl)-3-hydroxypyridine or its derivatives might orient within a protein's binding site to exert a biological effect. nih.govarturorobertazzi.it

In Silico Approaches to Predict Biological Activity and Target Engagement

Computational methods are indispensable tools in modern drug discovery for predicting how a molecule will behave and interact with biological systems. In silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide valuable insights into the potential of compounds like this compound and its derivatives before they are synthesized and tested in the lab.

Molecular Docking Simulations with Relevant Protein Targets to Elucidate Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method helps to rationalize the biological activity of compounds by examining their interactions within the target's binding site and estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

For hydroxypyridine and pyridinone derivatives, docking studies have been instrumental in understanding their enzyme inhibitory activities. In a study on 3-hydroxypyridine-4-one derivatives as tyrosinase inhibitors, molecular docking was performed using the crystal structure of the enzyme (PDB code: 2Y9X). nih.gov The results showed that the most active compound, 6b , fit properly into the tyrosinase binding pocket and interacted with key residues, which was consistent with its potent inhibitory activity. nih.govnih.gov In contrast, a less active analogue, 6a , was found in a different binding pocket and did not interact with critical residues, justifying its weaker effect. nih.gov

The following table summarizes the docking results for two such derivatives against the tyrosinase enzyme.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 6a | Tyrosinase (PDB: 2Y9X) | -5.6 | Glu317, Gln48, Leu11, Asp10 | nih.gov |

| Compound 6b | Tyrosinase (PDB: 2Y9X) | -7.8 | Interacted with key residues in the binding pocket | nih.gov |

| Co-crystal Ligand (Tropolone) | Tyrosinase (PDB: 2Y9X) | -7.9 | N/A | nih.gov |

Such simulations are crucial for structure-based drug design, allowing for the rational modification of a lead compound to enhance its binding affinity and selectivity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.govyoutube.com A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (representing its physicochemical properties) to its known activity. nih.govresearchgate.net Once a statistically robust model is developed and validated, it can be used to predict the activity of new, untested compounds. nih.gov

QSAR studies have been successfully applied to hydroxypyridine and pyridinone derivatives to predict various biological activities.

Antimicrobial Activity: A QSAR analysis was performed on a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives to model their antimicrobial activity against Staphylococcus aureus and Candida albicans. nih.govnih.gov The models revealed that topological parameters (descriptors derived from the 2D representation of the molecule) played a significant role in the observed activity. nih.govnih.gov The best models, developed using a combination of genetic algorithms (GA) for variable selection and partial least squares (PLS) regression, were able to explain and predict a high percentage of the variance in the activity data. nih.gov

Anti-HIV Activity: Different QSAR algorithms have been used to build models that predict the activity of pyridinone derivatives as inhibitors of HIV-1 integrase and reverse transcriptase. worldscientific.comnih.gov These models help in designing new derivatives with potentially enhanced therapeutic efficacy. worldscientific.com

The development of a QSAR model involves calculating a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters), and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the predictive equation. youtube.comnih.govmdpi.com These models provide deeper insights into the mechanism of action by identifying the key structural features that influence biological activity. nih.gov

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

In the contemporary drug discovery landscape, computational, or in silico, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are indispensable for the early-stage evaluation of potential drug candidates. These predictive models allow researchers to assess the pharmacokinetic and toxicological profiles of compounds before committing to costly and time-consuming laboratory experiments. For derivatives of this compound and related heterocyclic structures, computational tools are employed to forecast their viability as therapeutic agents.

Detailed research findings from in silico analyses of structurally related compounds, such as quinoline (B57606) derivatives, offer valuable insights. These studies typically evaluate a range of physicochemical and pharmacokinetic parameters to determine a compound's drug-likeness. Key properties assessed include the partition coefficient (logP), molecular weight, the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These factors are often evaluated against established criteria like Lipinski's Rule of Five to predict oral bioavailability. researchgate.net

For instance, a study on antiplasmodial 2,4-disubstituted 6-fluoroquinolines predicted their ADMET properties. The results indicated that while some compounds adhered to Lipinski's rule without violations, others showed a single violation. researchgate.net Generally, compounds with fewer than two violations are considered likely to be orally active. researchgate.net Further predictions for these quinoline derivatives suggested good distribution characteristics and the ability to cross the blood-brain barrier. researchgate.net

Metabolism predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. In the case of the studied quinoline derivatives, all were predicted to be inhibitors of CYP2D6 and CYP3A4, but not CYP1A2. researchgate.net Toxicity predictions are another critical component, providing probabilities for outcomes like mutagenicity (Ames test) and acute toxicity. researchgate.net While most of the analyzed quinoline compounds showed low toxicity probabilities, a few were flagged for potential mutagenicity or oral toxicity in rats, highlighting the importance of these early screening methods. researchgate.net

The table below summarizes representative ADMET predictions for a set of quinoline derivatives, illustrating the type of data generated in these computational studies.

| Parameter | Compound 5 | Compound 11 | Compound 16 | Compound 22 | Compound 24 |

| Molecular Weight ( g/mol ) | 455.43 | 531.42 | 511.45 | 509.41 | 483.42 |

| logP | 4.89 | 5.67 | 5.43 | 5.51 | 5.12 |

| H-bond Acceptors | 6 | 7 | 7 | 7 | 7 |

| H-bond Donors | 1 | 2 | 2 | 2 | 2 |

| Lipinski's Rule Violations | 0 | 1 | 1 | 1 | 0 |

| Volume of Distribution (L/kg) | 1.15 | 1.21 | 1.18 | 1.20 | 1.16 |

| Blood-Brain Barrier (logBBB) | -0.12 | -0.25 | -0.21 | -0.23 | -0.18 |

| CYP1A2 Inhibition | No | No | No | No | No |

| CYP2D6 Inhibition | Yes | Yes | Yes | Yes | Yes |

| CYP3A4 Inhibition | Yes | Yes | Yes | Yes | Yes |

| Ames Toxicity Probability | 0.85 | Low | Low | Low | Low |

| Rat Oral Acute Toxicity Probability | Low | Low | Low | 0.78 | Low |

This table is generated based on data for illustrative purposes and adapted from studies on quinoline derivatives. researchgate.net

Mechanistic Studies in Model Biological Systems (e.g., cell-free assays, microbial cultures, purified enzyme assays)

Mechanistic studies in simplified biological systems are crucial for elucidating the specific molecular interactions through which a compound exerts its biological effect. These assays can range from testing antimicrobial activity in microbial cultures to measuring the inhibition of purified enzymes.

Research into heterocyclic compounds structurally analogous to this compound has revealed various mechanisms of action. In the context of antimicrobial activity, studies often involve determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. For example, derivatives of 3-alkylidene-2-indolone have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com Certain compounds in this class achieved MIC values as low as 0.5 µg/mL, equivalent to the control antibiotic gatifloxacin. mdpi.com Similarly, some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with MIC values between 2.5 and 5.0 mg/mL. nih.gov

The table below presents the antimicrobial activity of selected 3-alkylidene-2-indolone derivatives against various bacterial strains.

| Compound | S. aureus ATCC 6538 (MIC µg/mL) | S. aureus ATCC 4220 (MIC µg/mL) | MRSA ATCC 43300 (MIC µg/mL) |

| 10f | 0.5 | 0.5 | 1 |

| 10g | 0.5 | 0.5 | 0.5 |

| 10h | 0.5 | 0.5 | 0.5 |

| Gatifloxacin (Control) | 0.5 | 0.5 | 0.5 |

This table is adapted from findings on 3-alkylidene-2-indolone derivatives. mdpi.com

Beyond general antimicrobial screening, purified enzyme assays can pinpoint the precise molecular target of a compound. A well-established mechanism for quinolone and naphthyridine-based antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov For instance, nalidixic acid, a pioneering 1,8-naphthyridine (B1210474) derivative, selectively inhibits the A subunit of this enzyme. nih.gov More recent studies on other heterocyclic systems, such as thieno[2,3-d]pyrimidine (B153573) derivatives, have identified tRNA (Guanine37-N1)-methyltransferase (TrmD) as a novel antibacterial target. Molecular docking studies have shown a high affinity of these compounds for the TrmD enzyme isolated from Pseudomonas aeruginosa. mdpi.com

In the context of anticancer activity, mechanistic studies on benzimidazole (B57391) derivatives have demonstrated their ability to act as dual inhibitors of key signaling proteins like EGFR and BRAFV600E. mdpi.com Enzyme inhibition assays revealed that the most potent of these compounds had IC₅₀ values as low as 0.09 µM against EGFR. mdpi.com Further cell-based assays showed that these compounds could induce apoptosis (programmed cell death) by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the level of the anti-apoptotic protein Bcl2. mdpi.com

These examples from related heterocyclic compounds underscore the diverse molecular mechanisms that derivatives of this compound could potentially exploit, ranging from the inhibition of essential bacterial enzymes to the modulation of critical pathways in human cells.

Advanced Applications and Material Science Potential of 5 2 Benzyloxyphenyl 3 Hydroxypyridine Scaffold

Design of Metal Chelators and Coordination Complexes

The 3-hydroxypyridine (B118123) moiety is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. This chelating ability arises from the deprotonated hydroxyl group and the adjacent nitrogen atom in the pyridine (B92270) ring, which act as a powerful binding site. The introduction of the 5-(2-Benzyloxyphenyl) group is anticipated to significantly modulate the chelating properties and the nature of the resulting coordination complexes.

The benzyloxy group introduces steric hindrance around the coordination site, which can influence the selectivity of the chelator for specific metal ions. This steric bulk can prevent the coordination of larger ions or enforce a specific coordination geometry, leading to complexes with unique structural and electronic properties. Furthermore, the phenyl ring can engage in π-stacking interactions, which may play a role in the self-assembly of coordination polymers or supramolecular structures. These interactions can lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as catalysis, gas storage, and molecular recognition.

The coordination chemistry of related 3-hydroxypyridine derivatives has been explored with various metal ions, including transition metals and lanthanides. For instance, the formation of polynuclear complexes and coordination polymers has been observed, showcasing the versatility of the 3-hydroxypyridine scaffold in constructing complex molecular architectures. The specific substitution pattern in 5-(2-Benzyloxyphenyl)-3-hydroxypyridine could lead to novel coordination modes and the stabilization of unusual oxidation states of the coordinated metal ions.

| Structural Feature | Potential Influence on Metal Chelation and Coordination |

| 3-Hydroxypyridine Core | Primary bidentate chelating site for metal ions. |

| 2-Benzyloxy Group | Introduces steric hindrance, potentially enhancing metal ion selectivity. May influence the solubility of the complexes. |

| 5-Phenyl Substituent | Can participate in π-stacking interactions, promoting the formation of supramolecular assemblies and coordination polymers. |

Potential in Molecular Switches and Sensors

The development of molecular switches and sensors often relies on molecules that can undergo a reversible change in their physical or chemical properties in response to an external stimulus. The this compound scaffold possesses features that make it a promising candidate for such applications.

The pyridine nitrogen atom can be protonated or deprotonated, leading to changes in the electronic properties of the molecule. This pH-sensitivity could be harnessed to create sensors that respond to changes in acidity. Furthermore, the coordination of metal ions to the 3-hydroxypyridine core can induce significant changes in the molecule's absorption and emission spectra. This phenomenon, known as chelation-enhanced fluorescence, could be exploited for the development of fluorescent sensors for specific metal ions. The selectivity of these sensors could be fine-tuned by the steric and electronic effects of the benzyloxyphenyl substituent.

Moreover, the possibility of incorporating photochromic units into the structure opens the door to light-responsive materials. Photochromic molecules can switch between two isomers with different absorption spectra upon irradiation with light of specific wavelengths. By functionalizing the phenyl ring or the pyridine core with a photochromic group, it may be possible to create molecular switches whose chelating ability or fluorescent properties can be controlled by light. Such systems could find applications in optical data storage, smart windows, and targeted drug delivery.

| Stimulus | Potential Response of this compound | Potential Application |

| pH Change | Protonation/deprotonation of the pyridine nitrogen, altering electronic properties. | pH sensors. |

| Metal Ion Binding | Changes in absorption and fluorescence spectra (chelation-enhanced fluorescence). | Fluorescent metal ion sensors. |

| Light Irradiation | If functionalized with a photochromic unit, reversible switching between isomers with different properties. | Molecular switches, optical data storage. |

Contribution to Advanced Functional Materials

The unique combination of a chelating unit and a bulky, aromatic substituent in this compound makes it a valuable building block for the construction of advanced functional materials. The ability to form well-defined coordination complexes and polymers is a key attribute in this regard.

By selecting appropriate metal ions and reaction conditions, it is possible to create materials with tailored properties. For example, coordination polymers incorporating paramagnetic metal ions could exhibit interesting magnetic properties, such as single-molecule magnet behavior. The photophysical properties of lanthanide complexes with 3-hydroxypyridine ligands are also of interest, with potential applications in luminescent materials for lighting and displays. The benzyloxyphenyl group can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govnih.gov

Furthermore, the incorporation of this compound into polymeric matrices could lead to the development of functional polymers with enhanced thermal stability, specific optical properties, or the ability to respond to external stimuli. For instance, polymers containing this moiety could be used as coatings, membranes, or in the fabrication of electronic devices. The self-assembly properties of this molecule, driven by hydrogen bonding and π-stacking interactions, can also be exploited to create ordered nanostructures with controlled morphology and functionality.

| Material Type | Potential Role of this compound | Potential Application |

| Coordination Polymers | Serves as a versatile building block for constructing 1D, 2D, or 3D networks. | Catalysis, gas storage, magnetic materials. |

| Luminescent Materials | Acts as a sensitizer (B1316253) for lanthanide ions in luminescent complexes. | Lighting, displays, bio-imaging. |

| Functional Polymers | Can be incorporated as a monomer or additive to impart specific properties. | Smart coatings, membranes, electronic devices. |

| Self-Assembled Nanostructures | Directs the formation of ordered structures through non-covalent interactions. | Nanotechnology, drug delivery systems. |

Future Perspectives and Research Challenges for 5 2 Benzyloxyphenyl 3 Hydroxypyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes for the Compound

The advancement of synthetic methodologies that are both efficient and environmentally benign is a critical goal in modern chemistry. For 5-(2-Benzyloxyphenyl)-3-hydroxypyridine, current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research must prioritize the development of more streamlined and sustainable synthetic pathways.

One promising avenue is the application of multicomponent reactions (MCRs), which can construct complex molecules like hydroxypyridines in a single step from simple precursors, thereby increasing atom economy and reducing reaction times. mdpi.com The use of solvent-free reaction conditions or green solvents, such as aqueous ethanol, has already shown success in the synthesis of other hydroxypyrimidine derivatives and could be adapted for the target compound. mdpi.combohrium.com

Furthermore, exploring novel catalytic systems is essential. While traditional methods might employ stoichiometric amounts of reagents, the development of catalytic approaches, particularly those using earth-abundant metals, could significantly improve the sustainability of the synthesis. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have been effectively used to create the biaryl linkage seen in similar 2,5-disubstituted pyrimidines and could be optimized for the synthesis of this compound. researchgate.net Future efforts should also focus on photochemical methods, which can offer unique reactivity and milder reaction conditions, as demonstrated by the C3-hydroxylation of pyridine (B92270) N-oxides. acs.org

Expanding the Scope of Derivatization for Enhanced and Tunable Functionality

The functional versatility of this compound can be significantly expanded through strategic derivatization of its core structure. The hydroxyl and pyridine nitrogen moieties are key handles for chemical modification, allowing for the introduction of a wide array of functional groups to modulate the compound's properties.

Future research should systematically explore the introduction of various substituents on both the pyridine and the phenyl rings to create a library of derivatives with tailored functionalities. For example, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, which can, in turn, influence its biological activity. The synthesis of derivatives bearing additional heterocyclic rings, such as thiazole (B1198619) or oxadiazole, has been shown to enhance the antimicrobial properties of other pyridine compounds. nih.gov

The benzyloxy group also offers a site for modification. Its replacement with other alkoxy groups or bioisosteric replacements could influence the compound's metabolic stability and pharmacokinetic profile. The following table illustrates potential derivatization strategies and their expected functional outcomes.

| Derivative Class | Modification Site | Potential Functional Groups | Anticipated Functional Enhancement | Reference |

| Pyridine Core Analogs | Pyridine Ring | Halogens, Alkyl groups, Cyano groups | Modulated electronic properties, altered biological target affinity | researchgate.net |

| Hydroxyl Group Prodrugs | 3-Hydroxy Position | Esters, Carbonates | Improved bioavailability and controlled release | nih.gov |